2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole
CAS No.: 316189-74-9
Cat. No.: VC0531474
Molecular Formula: C26H27NO2
Molecular Weight: 385.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 316189-74-9 |
---|---|
Molecular Formula | C26H27NO2 |
Molecular Weight | 385.5 g/mol |
IUPAC Name | (4-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone |
Standard InChI | InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3 |
Standard InChI Key | CNTCHEBQQFICNR-UHFFFAOYSA-N |
SMILES | CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
Canonical SMILES | CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole consists of an indole core with three key substituents: a methyl group at position 2, a pentyl chain at position 1, and a 4-methoxynaphthoyl group at position 3. This structural arrangement is critical for its cannabimimetic activity.
Basic Chemical Information
Table 1 presents the fundamental chemical properties of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole:
Property | Value |
---|---|
IUPAC Name | (4-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone |
Common Name | JWH-098 |
Molecular Formula | C₂₆H₂₇NO₂ |
Molecular Weight | 385.5 g/mol |
CAS Number | 316189-74-9 |
Physical Appearance | Powder |
Structural Identifiers
The compound can be precisely identified using several standardized chemical identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3 |
InChIKey | CNTCHEBQQFICNR-UHFFFAOYSA-N |
SMILES | CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
The compound's molecular structure includes several important functional groups that contribute to its biological activity, including the indole nitrogen, the carbonyl group, and the methoxy substituent on the naphthalene ring .
Synthesis and Classification
Synthetic Pathway
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole is synthesized through chemical reactions involving indole and naphthoyl derivatives. The typical synthesis route involves the condensation of 2-methyl-1-pentylindole with 4-methoxynaphthoyl chloride in the presence of a suitable base. This synthetic approach is common for many naphthoylindole derivatives and allows for systematic modifications to study structure-activity relationships.
The general reaction sequence involves:
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N-alkylation of 2-methylindole with a pentyl halide
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Formation of 4-methoxynaphthoyl chloride from the corresponding acid
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Friedel-Crafts acylation at the indole 3-position
Classification
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole belongs to the naphthoylindole family of synthetic cannabinoids. Based on structural characteristics, it can be classified as:
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Synthetic Cannabinoid Receptor Agonist (SCRA)
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Naphthoylindole derivative
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JWH series compound
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Indole-3-keto compound
According to PubChem classification, it falls under "Pharmaceuticals -> Synthetic Cannabinoids or Psychoactive Compounds" . This classification recognizes its structural similarity to other synthetic cannabinoids and its potential psychoactive properties.
Pharmacology and Mechanism of Action
Receptor Interaction Profile
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole acts as a cannabinoid receptor agonist, binding to both CB₁ and CB₂ receptors. What makes JWH-098 particularly interesting is its receptor selectivity profile compared to similar compounds.
Table 2: Comparative Receptor Binding Properties
Compound | CB₁ Affinity | CB₂ Affinity | Selectivity |
---|---|---|---|
JWH-098 | Lower (compared to JWH-081) | Higher (compared to JWH-081) | Slight CB₂ selectivity |
JWH-081 | Higher | Lower | ~10-fold CB₁ selectivity |
Structure-Activity Relationship
The 2-methyl substitution on the indole core appears to be a critical structural feature that influences receptor selectivity. JWH-098 serves as an excellent example of how methylation of the indole 2-position in the naphthoylindole series tends to increase CB₂ affinity, often at the expense of CB₁ binding .
This phenomenon has been observed across various naphthoylindole derivatives and provides valuable insights for the design of selective cannabinoid receptor ligands. The Huffman research group systematically investigated these structure-activity relationships, noting that properties of high-potency ligands often include: (1) N1-pentyl substituent; (2) no C2-methyl substituent (for CB₁ selectivity); and (3) an indole rather than a pyrrole nucleus .
Pharmacological Effects
As a synthetic cannabinoid receptor agonist, 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole likely produces effects similar to those of other cannabinoids, including:
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Altered perception and mood
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Impaired coordination
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Relaxation and sedation
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Potential analgesic properties
The potency and efficacy of JWH-098 at cannabinoid receptors suggest that it may produce more pronounced effects than natural cannabinoids like THC. Studies with related synthetic cannabinoids have shown that they often function as full agonists at cannabinoid receptors, whereas THC is only a partial agonist .
Analytical Detection Methods
Mass Spectrometry
Mass spectrometry is a primary method for detecting and identifying 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole in various matrices. According to mzCloud data, JWH-098 mass spectral data has been manually curated and is of high quality. The compound has been analyzed using Q Exactive Plus Orbitrap instrumentation, with both MS¹ and MS² tandem spectra available .
Key mass spectrometry parameters include:
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Ionization method: Electrospray ionization (ESI)
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Analyzer: Fourier Transform (FT)
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Number of spectral trees: 1
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Number of spectra: 117
Deuterated Analogs for Analysis
For accurate quantification in analytical and forensic applications, deuterated analogs of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole are essential as internal standards. One such analog is 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 (CAS: 1346604-97-4) .
This deuterated compound has the molecular formula C₂₆H₁₆D₁₁NO₂ and a molecular weight of 396.57 g/mol. The deuterium atoms are incorporated into the pentyl chain, resulting in a compound denoted as [4-methoxy-1-naphthalenyl)(2-methyl-1-(pentyl-d11)-1H-indol-3-yl]methanone or JWH 098-d11 . This internal standard is crucial for accurate quantification in forensic toxicology and pharmacokinetic studies.
Legal Status and Regulations
International Control
The legal status of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole varies by country, but it is generally regulated as a controlled substance in many jurisdictions due to its cannabimimetic properties.
According to Wikipedia, JWH-098 is specifically illegal in Russia, Sweden, and the United Kingdom, although it is unclear whether it has any history of human use .
United States Regulations
In the United States, all CB₁ receptor agonists of the 3-(1-naphthoyl)indole class such as JWH-098 are classified as Schedule I Controlled Substances under federal law . This classification indicates that:
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The compound has a high potential for abuse
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It has no currently accepted medical use in treatment in the United States
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There is a lack of accepted safety for use under medical supervision
This scheduling applies to 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole as part of the broader category of synthetic cannabinoids that emerged as drugs of concern in the early 2010s.
Comparison with Related Compounds
JWH Series Comparisons
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole is structurally related to several other JWH compounds that differ in their substitution patterns and, consequently, their pharmacological profiles.
Table 3: Comparison of JWH-098 with Related Compounds
Compound | Key Structural Difference | Molecular Weight | CB₁/CB₂ Selectivity |
---|---|---|---|
JWH-098 | 2-methyl, 4-methoxy | 385.5 g/mol | Slight CB₂ selectivity |
JWH-081 | No 2-methyl, 4-methoxy | 371.5 g/mol | ~10-fold CB₁ selectivity |
JWH-122 | No 2-methyl, 4-methyl | 355.47 g/mol | CB₁ active |
JWH-210 | No 2-methyl, 4-ethyl | 369.50 g/mol | CB₁ active |
These structural variations illustrate the importance of specific substituents in determining receptor binding profiles. The presence of a methyl group at the 2-position of the indole (as in JWH-098) appears to significantly influence CB₂ receptor affinity and selectivity .
Structure-Activity Relationship in Naphthoylindoles
Research into cannabimimetic indoles has revealed several important structure-activity relationships relevant to 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole. Studies have shown that:
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The N1-pentyl substituent is optimal for potent cannabinoid activity
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The 2-methyl substitution tends to increase CB₂ affinity
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Indole nuclei generally provide higher activity than pyrrole nuclei
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The naphthoyl group size and substitution pattern affect receptor binding
The relationship between these structural features and receptor binding provides valuable insights for the development of selective cannabinoid receptor ligands with potential therapeutic applications .
Research Applications
Pharmacological Tools
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole serves as an important pharmacological tool for studying cannabinoid receptor function and selectivity. Its preferential activity at CB₂ receptors makes it particularly valuable for investigating the role of this receptor in various physiological and pathological processes.
Potential research applications include:
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Investigating CB₂ receptor-mediated signaling pathways
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Studying the role of CB₂ receptors in immune function
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Developing selective cannabinoid receptor ligands
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Understanding structure-activity relationships in cannabinoid pharmacology
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